![molecular formula C6H3BrCl2O2S B1523820 3-Bromo-5-chlorobenzenesulfonyl chloride CAS No. 1049026-36-9](/img/structure/B1523820.png)
3-Bromo-5-chlorobenzenesulfonyl chloride
Overview
Description
3-Bromo-5-chlorobenzenesulfonyl chloride is an organic compound with the CAS Number: 1049026-36-9 . It has a molecular weight of 289.96 and is typically available in powder form .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-chlorobenzenesulfonyl chloride is C6H3BrCl2O2S . This indicates that the molecule consists of 6 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
3-Bromo-5-chlorobenzenesulfonyl chloride is a powder .Scientific Research Applications
Organic Synthesis
3-Bromo-5-chlorobenzenesulfonyl chloride is utilized in organic synthesis, particularly in the creation of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea HIV protease inhibitors. This compound serves as a key intermediate in various synthetic pathways due to its reactivity, allowing for the introduction of sulfonyl groups into organic molecules .
Pharmaceutical Development
In the pharmaceutical industry, 3-Bromo-5-chlorobenzenesulfonyl chloride is involved in the synthesis of various drug candidates. It is especially noted for its role in developing HIV protease inhibitors, which are crucial for managing and treating HIV infections .
Material Science
The compound’s properties are also significant in material science, particularly concerning safety data sheets (MSDS) where it’s mentioned for its handling procedures and potential hazards. It’s important to note that while specific applications in material science are not detailed in the search results, the compound’s reactivity and safety profile are critical considerations in this field .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H314, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-bromo-5-chlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNXVTHWGFPUFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorobenzenesulfonyl chloride | |
CAS RN |
1049026-36-9 | |
Record name | 3-bromo-5-chlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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